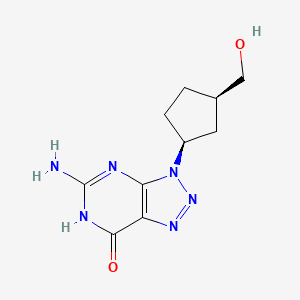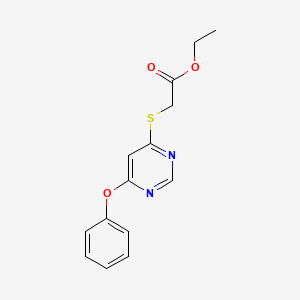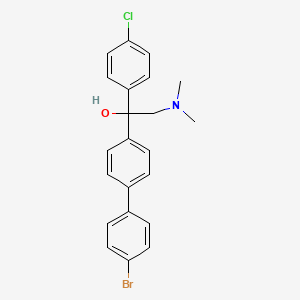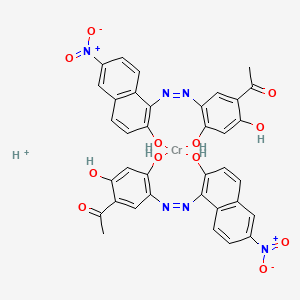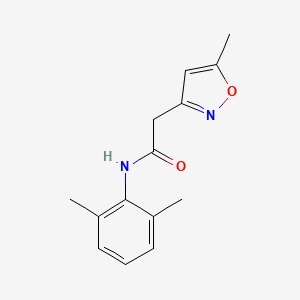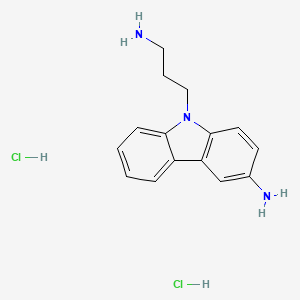
3-Amino-9H-carbazole-9-propylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-9H-carbazole-9-propylamine dihydrochloride: is a heterocyclic organic compound with the molecular formula C15H19Cl2N3 and a molecular weight of 312.23746 It is known for its unique structure, which includes a carbazole core substituted with an amino group and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9H-carbazole-9-propylamine dihydrochloride typically involves the reaction of carbazole derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of 3-amino-9H-carbazole with propylamine, followed by the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-9H-carbazole-9-propylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The carbazole core can undergo electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Various amine derivatives.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
3-Amino-9H-carbazole-9-propylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and propylamine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carbazole core can intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
3-Amino-9H-carbazole: Lacks the propylamine chain, leading to different chemical properties and applications.
9-Propyl-9H-carbazole: Lacks the amino group, affecting its reactivity and biological activity.
3-Nitro-9H-carbazole: Contains a nitro group instead of an amino group, leading to different chemical behavior.
Uniqueness: 3-Amino-9H-carbazole-9-propylamine dihydrochloride is unique due to the presence of both the amino group and the propylamine chain, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research .
Properties
CAS No. |
51788-31-9 |
|---|---|
Molecular Formula |
C15H19Cl2N3 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
9-(3-aminopropyl)carbazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H17N3.2ClH/c16-8-3-9-18-14-5-2-1-4-12(14)13-10-11(17)6-7-15(13)18;;/h1-2,4-7,10H,3,8-9,16-17H2;2*1H |
InChI Key |
ZWFNEUIANBRORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCN)C=CC(=C3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
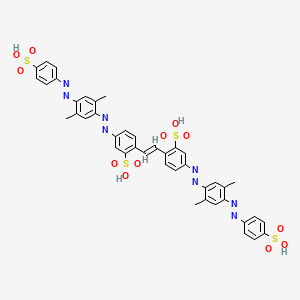
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
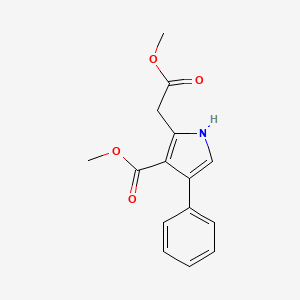
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
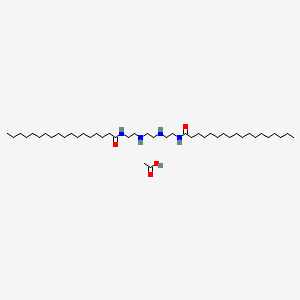
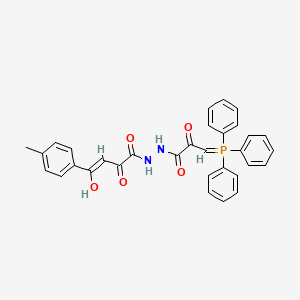
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
